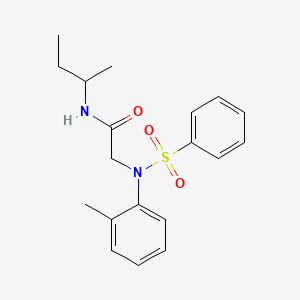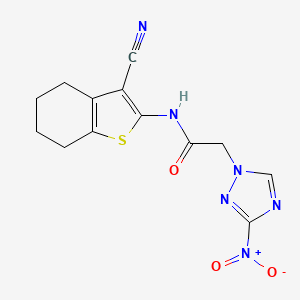![molecular formula C18H15N5O6S B5115477 N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5115477.png)
N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide is a chemical compound that is commonly used in scientific research applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. In
Mecanismo De Acción
N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory compounds in the body. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of HDACs. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of COX-2 and HDACs in various diseases. However, one limitation is that it may not be suitable for use in humans due to potential side effects and toxicity.
Direcciones Futuras
There are many potential future directions for research on N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide. One direction is to further explore its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Another direction is to explore its potential use as a tool for studying the role of COX-2 and HDACs in various diseases. Additionally, future research could focus on developing more potent and selective inhibitors of COX-2 and HDACs based on the structure of N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide.
Métodos De Síntesis
N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(4-nitrobenzoyl)-4-aminobenzenesulfonamide. The second step involves the reaction of N-(4-nitrobenzoyl)-4-aminobenzenesulfonamide with 6-methoxy-3-pyridazinecarboxylic acid to form N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c1-29-17-11-10-16(20-21-17)22-30(27,28)15-8-4-13(5-9-15)19-18(24)12-2-6-14(7-3-12)23(25)26/h2-11H,1H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJQSUGGINBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)
![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B5115401.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)

![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
![N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5115439.png)

![N-(tert-butyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5115450.png)

![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)